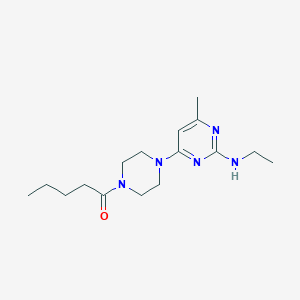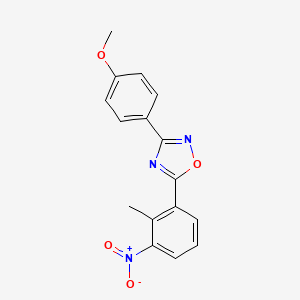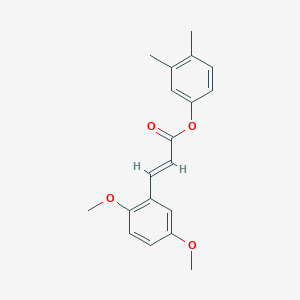![molecular formula C16H13ClN2O B5542950 2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)
2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to "2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide" involves reactions under specific conditions to achieve desired yields. For instance, compounds with chlorophenyl groups have been synthesized through reactions involving chlorophenol and N-phenyl dichloroacetamide in organic solvents like tetrahydrofuran (THF) in the presence of anhydrous potassium carbonate, optimizing reaction temperatures and times to improve yield (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of closely related chlorophenyl acetamides reveals specific orientations and interactions. For example, one study on a related acetamide showed the chlorophenyl ring oriented at a slight angle to the thiazole ring, with molecules linked via intermolecular interactions forming chains in the crystal structure (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Various chemical reactions and properties of chlorophenyl acetamides have been studied, including hydrolysis, isomerization, and cyclization reactions. These studies show that the compound's behavior in aqueous solutions varies with pH, leading to different reaction pathways such as hydrolysis or intramolecular ring closure (Maurice Fleury Bernard et al., 1986).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, have been characterized for compounds similar to "2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide." Such studies provide insights into the arrangement of molecules in the solid state and their intermolecular interactions, important for understanding the compound's physical behavior (B. Narayana et al., 2016).
Chemical Properties Analysis
Research on the chemical properties of chlorophenyl acetamides reveals their reactivity and potential for forming various derivatives through chemical modifications. Studies have explored the synthesis of new compounds by reacting chlorophenyl acetamide derivatives with different reagents, highlighting the versatility of the compound's chemical structure in facilitating diverse chemical transformations (Mahmoud Arafat et al., 2022).
Applications De Recherche Scientifique
Supramolecular Assembly and Hydrogen Bond Analysis
The study of crystal structures of related compounds, such as N-(2-chlorophenyl) acetamide, has been conducted to understand their supramolecular assembly through hydrogen bonds. This research is significant for the development of three-dimensional architectures in materials science. The analysis includes C–H···O and C–H···Cl/Br interactions, highlighting the role of weak hydrogen bonds in the formation of complex structures (Hazra et al., 2014).
Antibacterial Agents
Another study synthesized derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and evaluated them for antibacterial activity against both gram-positive and gram-negative bacteria. This research provides insights into the structure-activity relationship and the potential of these compounds as antibacterial agents (Desai et al., 2008).
Insecticidal Activities
A study focused on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds as insecticidal agents, offering an alternative to traditional pesticides (Rashid et al., 2021).
Photocatalytic Oxidation
The photocatalytic oxidation of pollutants using catalysts such as CdS in the presence of related compounds like 2,4-dichlorophenol has been studied. This research is important for environmental remediation, specifically in the degradation of toxic pollutants in water sources (Tang & Huang, 1995).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline structures, including those related to 2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide, have been conducted. These studies are critical for developing new materials for photonic devices, highlighting the potential applications in optical switches, modulators, and other optical energy applications (Castro et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-5-1-13(2-6-14)11-16(20)19-15-7-3-12(4-8-15)9-10-18/h1-8H,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRAUUWGVWWQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)


![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)



![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)
![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)